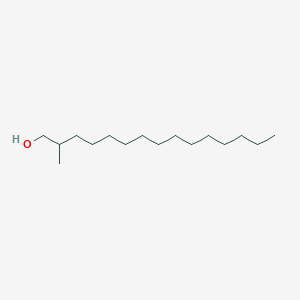

2-Methyl-1-pentadecanol

Description

Significance of Branched-Chain Lipids in Biological Systems

Branched-chain lipids, including fatty acids and fatty alcohols, are integral components of cellular membranes, particularly in bacteria. frontiersin.orgresearchgate.net Their branched structure disrupts the tight packing of lipid chains, which in turn increases the fluidity of the cell membrane. researchgate.netacs.org This is a vital adaptation for organisms to maintain membrane function across varying environmental conditions, such as changes in temperature. mdpi.com

In addition to modulating membrane fluidity, branched-chain fatty acids and their corresponding alcohols can be found in the surface lipids of animals, such as the monoester fraction of rat skin. nih.govtandfonline.com They are also known to be components of waxes that provide thermal insulation and prevent water loss in plants and insects. atamanchemicals.comnih.gov

Overview of Fatty Alcohol Research Disciplines

Research into fatty alcohols spans a wide array of scientific fields due to their diverse functions and applications. frontiersin.orgnih.gov In microbiology, studies focus on the biosynthesis of branched-chain fatty alcohols and their role in bacterial adaptation to environmental stress. frontiersin.org The metabolism of branched-chain amino acids is closely linked to the production of these alcohols. frontiersin.org

From a biochemical and environmental science perspective, fatty alcohols are investigated as biomarkers in environmental samples to understand organic matter sources. researchgate.net Furthermore, the industrial importance of fatty alcohols is significant, with applications as intermediates in the production of detergents, emulsifiers, and cosmetics. nih.govresearchgate.net Metabolic engineering of microorganisms like E. coli and Saccharomyces cerevisiae is an active area of research to produce fatty alcohols from renewable sources. frontiersin.orgnih.gov

Scope and Research Focus on 2-Methyl-1-pentadecanol and Related Structures

This article focuses specifically on the chemical and biological aspects of this compound and structurally similar branched-chain fatty alcohols. The nomenclature of branched-chain alcohols is important for understanding their structure. "Iso-" refers to a methyl branch at the second-to-last carbon (ω-1) from the non-functional end of the chain, while "anteiso-" indicates a branch at the third-to-last carbon (ω-2). rsc.orgcleaninginstitute.org this compound, with its methyl group at the second carbon from the hydroxyl group, represents another type of branching.

Research on such compounds often involves their synthesis, characterization, and identification in natural sources. tandfonline.comnih.gov For instance, studies have detailed the synthesis of related compounds like Guerbet alcohols, which are also branched primary alcohols. aocs.org The analysis of these molecules often employs techniques like gas chromatography-mass spectrometry (GC-MS) to determine their structure and composition in complex mixtures. tandfonline.com

Chemical and Physical Properties of this compound

The distinct properties of this compound are dictated by its molecular structure.

| Property | Value |

| Molecular Formula | C16H34O |

| Molecular Weight | 242.4406 g/mol |

| CAS Registry Number | 25354-98-7 |

| IUPAC Name | 2-methylpentadecan-1-ol |

Table generated from data in nist.gov.

Further physical properties are detailed below, providing insight into its behavior under various conditions.

| Property | Description |

| Normal Boiling Point (Tboil) | The temperature at which the substance boils at standard atmospheric pressure. |

| Normal Melting Point (Tfus) | The temperature at which the substance melts at standard atmospheric pressure. |

| Enthalpy of Vaporization (ΔvapH°) | The amount of energy required to vaporize one mole of the substance at its boiling point. |

| Octanol/Water Partition Coefficient (logPoct/wat) | A measure of the compound's hydrophobicity. |

| Water Solubility (log10WS) | The logarithm of the molar solubility in water. |

Table describing properties listed in chemeo.com.

These properties are crucial for predicting the environmental fate and biological interactions of this compound.

Synthesis and Natural Occurrence

Fatty alcohols can be sourced from both natural origins and synthetic manufacturing processes.

Natural Sources and Biosynthesis

Fatty alcohols are found throughout nature in bacteria, plants, and animals. atamanchemicals.com They often exist in an esterified form as waxes. atamanchemicals.com The biosynthesis of branched-chain fatty alcohols is frequently linked to the metabolism of branched-chain amino acids. frontiersin.orgnih.gov For example, studies in rats have shown that dietary supplementation with the branched-chain amino acids valine and isoleucine leads to increased levels of the corresponding branched-chain fatty acids and alcohols in skin surface lipids. nih.gov

Industrial Synthesis

Commercially, fatty alcohols are produced either by the chemical conversion of fatty acids from plant oils or synthetically from petrochemicals. nih.govfrontiersin.org One method of producing branched alcohols is the Guerbet reaction, which involves the dimerization of primary alcohols at high temperatures in the presence of an alkaline catalyst. aocs.org Another approach involves the hydrogenation of fatty acid methyl esters. researchgate.net Research is also ongoing into the metabolic engineering of microorganisms to produce specific fatty alcohols, including branched-chain varieties, from renewable feedstocks. nih.govfrontiersin.org

Biological Role and Research Applications

The unique structure of this compound and related branched-chain alcohols underpins their biological functions and research applications.

Role in Biological Membranes

A primary function of branched-chain lipids is to maintain the fluidity of cell membranes. nih.gov The methyl branches interfere with the orderly packing of the hydrocarbon chains, which reduces van der Waals forces and increases the space between lipids. researchgate.net This is particularly important for microorganisms that need to adapt to different temperatures. mdpi.com Research using atomistic simulations has provided quantitative support for the role of branched fatty acids in increasing bilayer fluidity. acs.org

Pheromonal and Signaling Functions

Long-chain alcohols, including branched variants, can act as chemical signals in insects. gerli.com They are often components of sex or aggregation pheromones. gerli.com For example, specific branched alcohols have been identified as aggregation pheromones in various weevil species. gerli.com

Research Applications

In research, branched-chain fatty alcohols and their derivatives are used in a variety of studies. For instance, they are utilized in the study of insect behavior and communication. The synthesis of compounds like 1- and 2-monoglyceryl ethers of anteiso fatty alcohols has been undertaken for biochemical research. nih.gov Furthermore, the presence and distribution of specific fatty alcohols in environmental samples can serve as biomarkers for tracing the sources of organic matter. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

25354-98-7 |

|---|---|

Molecular Formula |

C16H34O |

Molecular Weight |

242.44 g/mol |

IUPAC Name |

2-methylpentadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h16-17H,3-15H2,1-2H3 |

InChI Key |

ZBQXOOAHEIPFSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CO |

Origin of Product |

United States |

Natural Occurrence and Research on Isolation Methodologies

Discovery and Characterization in Microbial Systems

The biosynthesis of branched-chain fatty alcohols is a known metabolic capability in various microorganisms. While direct evidence for the production of 2-Methyl-1-pentadecanol is limited, the existing knowledge of microbial metabolic pathways provides a strong basis for its potential synthesis in bacteria and fungi.

Bacteria are known to produce a diverse array of volatile organic compounds (VOCs), including various alcohols. The biosynthesis of branched-chain higher alcohols, such as isobutanol and 2-methyl-1-butanol (B89646), has been extensively studied and engineered in bacteria like Escherichia coli and Ralstonia eutropha. These pathways often utilize amino acid biosynthesis precursors to generate branched-chain α-keto acids, which are then converted to alcohols.

While direct detection of this compound in bacterial cultures is not prominently reported in the available literature, the enzymatic machinery capable of producing longer-chain branched alcohols exists in the microbial world. The production of C12-C18 fatty alcohols has been achieved in engineered E. coli, demonstrating the potential for synthesizing longer-chain alcohols. The biosynthesis of branched-chain fatty alcohols typically involves the introduction of a branched starter unit, derived from amino acid metabolism, into the fatty acid synthesis pathway. This suggests a plausible biosynthetic route for this compound, likely originating from a branched-chain fatty acid precursor.

| Microorganism | Branched-Chain Alcohol Produced | Metabolic Pathway Implication |

|---|---|---|

| Engineered Escherichia coli | Isobutanol, 2-Methyl-1-butanol | Demonstrates bacterial capability to synthesize branched-chain primary alcohols from amino acid precursors. |

| Engineered Ralstonia eutropha | Isobutanol, 3-Methyl-1-butanol | Highlights the redirection of carbon flux towards the production of branched-chain higher alcohols. |

| Engineered Escherichia coli | C12-C18 Fatty Alcohols | Shows the potential for microbial synthesis of long-chain alcohols, including branched variants. |

Fungi are recognized for their robust enzymatic systems capable of transforming a wide range of organic compounds, including hydrocarbons. The biotransformation of long-chain n-alkanes by various fungal species often involves terminal and sub-terminal oxidation, leading to the formation of corresponding alcohols.

A notable example is the assimilation of pentadecane (B166386) by certain yeast species. Strains of Candida, for instance, have been observed to oxidize pentadecane to produce both 1-pentadecanol (B150567) and 2-pentadecanone. This indicates the presence of enzymatic machinery that can hydroxylate a long-chain alkane at different positions. Such fungal transformation pathways could theoretically act on a substrate like 2-methylpentadecane (B72749) to yield this compound. The versatility of fungal cytochrome P450 monooxygenases and other oxidative enzymes makes them prime candidates for catalyzing such specific hydroxylation reactions on branched-chain alkanes.

Presence in Plant and Insect Natural Extracts

The search for this compound extends to the plant and insect kingdoms, where structurally similar compounds have been identified, suggesting its potential, yet unconfirmed, presence.

While the direct isolation of this compound from plant sources has not been explicitly documented, the analysis of essential oils has revealed the presence of structurally related compounds. A study on the chemical composition of the essential oil from Daphne mucronata Royle identified 2-methyl hexadecane (B31444) as one of the constituents. nih.govresearchgate.netcityu.edu.hkresearchgate.net The presence of this C16 branched-chain alkane is significant, as the biosynthetic pathways that produce alkanes are often closely linked to those that produce fatty alcohols. It is plausible that this compound could be a biosynthetic precursor or a subsequent modification product of 2-methyl hexadecane within the plant's metabolic network.

| Plant Species | Related Compound Identified | Potential Significance |

|---|---|---|

| Daphne mucronata Royle | 2-Methyl hexadecane | Suggests the presence of a biosynthetic pathway for C16 branched-chain compounds, which could include this compound. nih.govresearchgate.netcityu.edu.hkresearchgate.net |

In the intricate world of insect communication, chemical signals known as semiochemicals play a pivotal role. Pheromones, a class of semiochemicals, are crucial for behaviors such as mating and aggregation. Methyl-branched alcohols have been identified as components of insect pheromones, although they are considered a rarer class of these signaling molecules. researchgate.netcityu.edu.hknih.gov

For instance, various methyl-branched secondary alcohols are known to function as aggregation pheromones in certain beetle species. nih.gov While there is no specific report identifying this compound as an insect semiochemical, the established role of structurally similar compounds in insect communication suggests that it could potentially be a component of an as-yet-unidentified pheromone blend. The specificity of insect pheromone systems often relies on precise isomeric and enantiomeric compositions, making the identification of such minor components a challenging analytical task.

Advanced Methodologies for Natural Product Isolation

The isolation and purification of specific long-chain branched alcohols like this compound from complex natural matrices require sophisticated analytical techniques. The low volatility and often low abundance of such compounds necessitate high-resolution separation and detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in natural extracts. For long-chain alcohols, derivatization to more volatile esters (e.g., acetates or trimethylsilyl (B98337) ethers) is a common practice to improve chromatographic separation and mass spectral identification.

High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode, is another powerful tool for the separation of long-chain alcohols. The separation can be influenced by the alcohol's chain length, the degree of branching, and the polarity of the molecule. nih.gov The use of specialized columns, such as those with bonded cyclodextrins, can further enhance the separation of structural isomers. nih.gov

Supercritical Fluid Chromatography (SFC) offers an alternative to GC and HPLC, using supercritical fluids like carbon dioxide as the mobile phase. SFC can be advantageous for the separation of thermally labile or high-molecular-weight compounds.

The isolation of pure compounds for structural elucidation and bioactivity testing often involves a combination of these chromatographic techniques, frequently preceded by extraction methods such as solvent extraction, steam distillation, or supercritical fluid extraction.

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone for separating individual components from a complex mixture. The choice of technique depends on the volatility, polarity, and concentration of the target compound. For a long-chain alcohol like this compound, several methods are employed to navigate the intricate mixtures found in biological extracts, such as those from plants or insects. rsc.orgnih.gov

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. The separation of long-chain alcohols is influenced by their boiling points and polarity. The stationary phase of the GC column is critical; nonpolar columns separate compounds primarily by boiling point, while polar columns provide separation based on interactions with polar functional groups, which is useful for distinguishing between different types of alcohols or esters. nih.gov

Thin-Layer Chromatography (TLC) is often used for initial fractionation of a crude extract. aocs.orgrockefeller.edu It separates lipids based on their polarity. rockefeller.edu For instance, using a silica (B1680970) gel plate (polar stationary phase) with a nonpolar mobile phase (e.g., a hexane/diethyl ether mixture), compounds are separated into classes: nonpolar lipids like hydrocarbons move furthest up the plate, followed by esters, alcohols, and finally the most polar lipids like phospholipids (B1166683) which remain near the origin. aocs.org This allows for the rapid isolation of the alcohol fraction from other lipid classes before further purification. aocs.org

Below is a comparison of common chromatographic techniques applicable to the separation of this compound.

| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Primary Application for this compound |

| Gas Chromatography (GC) | Volatility and polarity | Polydimethylsiloxane (nonpolar) | Helium (carrier gas) | Quantitative analysis and identification of volatile derivatives |

| High-Performance Liquid Chromatography (HPLC) | Polarity and hydrophobicity | C18 (nonpolar, reverse-phase) | Acetonitrile/Water gradient | Purification and quantification of the non-volatile compound |

| Thin-Layer Chromatography (TLC) | Polarity | Silica gel (polar) | Hexane/Diethyl Ether | Rapid fractionation of crude lipid extracts to isolate the alcohol class |

Preparative-Scale Isolation Strategies for Trace Metabolites

Isolating a trace metabolite like this compound from a natural source requires a multi-step strategy designed to handle small quantities and achieve high purity. This is particularly relevant in the field of chemical ecology, where insect semiochemicals are often present in nanogram or microgram amounts per individual. nih.gov The goal of preparative-scale isolation is to obtain a sufficient quantity of the pure compound for structure elucidation (e.g., by NMR) and biological assays. nih.gov

The typical workflow begins with the extraction of lipids from the biological material using organic solvents. nih.gov This is followed by a preliminary separation to isolate the fraction containing alcohols. Preparative Thin-Layer Chromatography (TLC) or Flash Column Chromatography are often employed for this initial step. researchgate.net In preparative TLC, the crude extract is applied as a band onto a thick silica plate. After development, the band corresponding to the alcohol fraction is physically scraped from the plate, and the compounds are eluted from the silica with a polar solvent. researchgate.net

Following this initial fractionation, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is commonly used for final purification. Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov By repeatedly injecting the alcohol fraction obtained from TLC or column chromatography onto a Prep-HPLC system, it is possible to isolate the specific peak corresponding to this compound from other closely related alcohols and isomers.

The table below outlines a typical preparative-scale isolation strategy for a trace lipid alcohol.

| Step | Technique | Purpose | Details |

| 1. Extraction | Solvent Extraction | To solubilize all lipids from the biological matrix. | A mixture like chloroform/methanol (B129727) is commonly used to extract a broad range of lipids. |

| 2. Initial Fractionation | Preparative TLC or Flash Chromatography | To separate lipids into classes and isolate the alcohol fraction. | A silica stationary phase separates compounds by polarity, isolating alcohols from more and less polar lipids. researchgate.net |

| 3. High-Resolution Purification | Preparative HPLC | To isolate the target compound from other structurally similar alcohols. | A reverse-phase C18 column can separate branched-chain from straight-chain alcohols and other isomers. nih.gov |

| 4. Purity Confirmation | Analytical GC-MS | To verify the purity and confirm the identity of the isolated compound. | A high-resolution capillary GC column provides sharp peaks, and the mass spectrum provides a molecular fingerprint. |

This systematic approach allows for the successful isolation of trace metabolites from highly complex natural mixtures, enabling further scientific investigation.

Biosynthetic Pathways and Metabolic Engineering for Branched Chain Alcohol Production

Enzymatic Mechanisms in Fatty Alcohol Biosynthesis

The biosynthesis of fatty alcohols, including branched-chain variants like 2-Methyl-1-pentadecanol, is a multifaceted process governed by specific enzymatic reactions that convert fatty acid precursors into their corresponding alcohols. This process relies on a coordinated series of reduction steps and the availability of specific branched-chain precursors.

Fatty Acyl Reductases (FARs) and Alcohol Dehydrogenases (ADHs)

The conversion of fatty acyl thioesters (fatty acyl-CoA or fatty acyl-ACP) to primary fatty alcohols is predominantly catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). frontiersin.orgresearchgate.net These enzymes facilitate the reduction of the acyl group, a process that requires two molecules of NADPH for each molecule of fatty alcohol produced. frontiersin.org The reaction can proceed through two primary mechanisms.

One mechanism involves a single enzyme, an alcohol-forming FAR, which catalyzes the four-electron reduction of a fatty acyl-CoA directly to a fatty alcohol, with a fatty aldehyde as a transient, enzyme-bound intermediate. frontiersin.orgresearchgate.netnih.gov This single-polypeptide system is common in various organisms, including mammals and plants. nih.govnih.gov

Alternatively, the conversion can be a two-step process involving two distinct enzymes. nih.govresearchgate.net First, an aldehyde-forming fatty acyl reductase reduces the fatty acyl-CoA or acyl-ACP to a fatty aldehyde intermediate. nih.govresearchgate.net Subsequently, an alcohol dehydrogenase (ADH) or aldehyde reductase (AHR) catalyzes the final reduction of the fatty aldehyde to the corresponding fatty alcohol. researchgate.netfrontiersin.org This two-enzyme system is frequently found in bacteria and cyanobacteria. nih.gov ADHs are a broad class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors like NAD(P)+/NAD(P)H. frontiersin.org

Table 1: Key Enzymes in Fatty Alcohol Biosynthesis

| Enzyme Class | Abbreviation | Function | Cofactor |

|---|---|---|---|

| Fatty Acyl Reductase | FAR | Catalyzes the reduction of fatty acyl-CoA/ACP to fatty alcohols, either directly or via an aldehyde intermediate. frontiersin.orgnih.gov | NADPH |

| Alcohol Dehydrogenase | ADH | Catalyzes the reduction of fatty aldehydes to fatty alcohols. researchgate.netfrontiersin.org | NAD(P)H |

| Aldehyde Reductase | AHR | Similar to ADH, reduces fatty aldehydes to fatty alcohols. nih.govresearchgate.net | NAD(P)H |

Role of α-Keto Acid Pathways in Branched-Chain Precursor Formation

The synthesis of branched-chain alcohols like this compound requires a branched-chain fatty acid precursor. The initial branching is introduced during the priming step of fatty acid synthesis (FAS). Instead of the usual acetyl-CoA starter unit for straight-chain fatty acids, a branched-chain acyl-CoA is used. nih.gov These branched-chain starter units are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. youtube.comresearchgate.net

The metabolic breakdown of these amino acids involves a transamination step, which converts them into their corresponding α-keto acids. youtube.comkhanacademy.orgyoutube.com For instance, leucine is converted to α-ketoisocaproate. These α-keto acids can then undergo oxidative decarboxylation to form branched-chain acyl-CoAs (e.g., isovaleryl-CoA from leucine), which serve as the primers for the Type II FAS system in bacteria to build the branched-chain fatty acyl-ACP. nih.govyoutube.com This process results in the formation of an iso-fatty acid, which, after conversion to its acyl-CoA form, becomes the substrate for the FAR enzyme system to produce the final branched-chain fatty alcohol. The α-keto acid pathways are therefore crucial for generating the necessary precursors that dictate the branched structure of the final alcohol product. nih.gov

Investigation of Enzyme Substrate Specificities and Regioselectivity

The production of a specific fatty alcohol, such as this compound, is highly dependent on the substrate specificity and regioselectivity of the enzymes in the biosynthetic pathway, particularly the FARs. Substrate specificity refers to the enzyme's preference for fatty acyl chains of a certain length and structure (e.g., saturated, unsaturated, or branched). For example, some FARs exhibit a narrow chain-length specificity, primarily acting on C16-C18 substrates, which determines the profile of alcohols produced. nih.gov

Regioselectivity is critical when dealing with branched-chain precursors. To produce this compound, the FAR must efficiently recognize and reduce the corresponding 2-methyl-pentadecanoyl-CoA precursor. Different FARs from various organisms exhibit distinct specificities, making the selection or engineering of an appropriate enzyme a key strategy in metabolic engineering. nih.gov For instance, the fatty alcohol oxidase from Candida maltosa demonstrates broad substrate specificity, acting on a range of 1-alkanols (C4 to C22) and 2-alkanols, but with varying activities. researchgate.net The ability to select or engineer enzymes with high selectivity for a desired branched-chain substrate over other fatty acyl-CoAs present in the cell is essential for achieving a high titer and purity of the target branched-chain alcohol.

Microbial Metabolic Pathway Elucidation and Engineering

The natural production of fatty alcohols in many microorganisms is typically low. Consequently, metabolic engineering is employed to develop microbial cell factories capable of producing these compounds at high yields from renewable feedstocks. Escherichia coli and cyanobacteria are two prominent platforms for this purpose.

Engineered Escherichia coli Strains for Branched-Chain Fatty Alcohol Synthesis

Escherichia coli is a widely used host for producing a variety of biochemicals, including fatty alcohols, as it does not naturally produce them but has a well-characterized genetic system. nih.govfrontiersin.org To produce branched-chain fatty alcohols, a multi-pronged engineering strategy is required. This involves:

Introducing a heterologous FAR: A suitable FAR gene with activity towards branched-chain acyl-CoAs is expressed in E. coli. researchgate.net

Enhancing Precursor Supply: The pool of branched-chain acyl-CoA precursors is increased. This can be achieved by engineering the α-keto acid pathways derived from BCAA metabolism. nih.gov

Modular Engineering: Optimizing the expression of multiple genes in the pathway is crucial. One study overexpressed 14 genes from six engineered operons to optimize the supply of precursors for branched-chain fatty alcohol production. isaaa.org

Deleting Competing Pathways: To channel more carbon flux towards the desired product, competing metabolic pathways are often deleted. This can include blocking fatty acid degradation (β-oxidation) and pathways that lead to byproducts like acetate. researchgate.net

Through such strategies, engineered E. coli strains have successfully produced branched-chain fatty alcohols. For example, an optimized strain was reported to produce 350 mg/L of branched long-chain fatty alcohols in a fed-batch fermenter. isaaa.org Another engineered strain achieved a titer of over 1.6 g/L of total fatty alcohols from glucose. nih.gov

Table 2: Examples of Engineered E. coli for Fatty Alcohol Production

| Engineering Strategy | Host Organism | Product | Reported Titer | Reference(s) |

|---|---|---|---|---|

| Overexpression of 14 genes from 6 engineered operons to optimize precursor supply. | Escherichia coli | Branched Long-Chain Fatty Alcohols | 350 mg/L | isaaa.org |

| Overexpression of thioesterase, acyl-CoA ligase, and acyl-CoA reductase; fed-batch cultivation. | Escherichia coli | 1-Dodecanol and 1-Tetradecanol | >1.6 g/L | nih.gov |

| Co-culture system to separate biosynthesis of alcohol and fatty acid moieties. | Escherichia coli | Multi-methyl-branched esters | 45% improvement over monoculture | nih.gov |

Cyanobacterial Systems for Photosynthetic Production of Fatty Alcohols

Cyanobacteria offer a sustainable route for fatty alcohol production by utilizing solar energy and CO2 as the sole energy and carbon sources. nih.govnih.gov These photosynthetic microorganisms have been successfully engineered to channel fixed carbon from the Calvin Cycle into fatty acid synthesis and subsequently into fatty alcohols. frontiersin.org

Engineering strategies in cyanobacteria, such as Synechocystis sp. PCC 6803 and Synechococcus elongatus, are conceptually similar to those in E. coli. nih.govnih.gov A key step is the introduction of a heterologous pathway for alcohol production, typically by expressing a potent FAR. nih.govresearchgate.net The fatty acyl-ACP reductase Maqu_2220 from the marine bacterium Marinobacter aquaeolei VT8 has been shown to be a robust enzyme for this purpose in cyanobacteria. researchgate.net

To further enhance production, native pathways that compete for the fatty aldehyde intermediate are often targeted for knockout. For instance, deleting the genes responsible for alkane biosynthesis (e.g., sll0208 and sll0209 in Synechocystis), which converts fatty aldehydes to hydrocarbons, can significantly redirect carbon flux towards fatty alcohol production. researchgate.net By implementing these strategies, researchers have increased the productivity of fatty alcohols in engineered cyanobacteria to 2.87 mg per gram of dry weight. researchgate.net

Genetic Manipulation Strategies for Enhanced Biosynthesis and Yield Optimization

The biosynthesis of branched-chain higher alcohols (BCHAs), such as this compound, is intricately linked to amino acid metabolic pathways. researchgate.netnih.gov Metabolic engineering efforts focus on redirecting cellular carbon flux from central metabolism towards these specific pathways to enhance production titers. nih.govresearchgate.net A primary strategy involves the overexpression of genes encoding key enzymes in the biosynthetic route and the deletion or downregulation of genes in competing pathways. nih.govnih.gov

In engineered microorganisms like Ralstonia eutropha and Saccharomyces cerevisiae, the production of BCHAs like isobutanol and 3-methyl-1-butanol has been successfully enhanced through several genetic manipulations. nih.govnih.gov These strategies are directly applicable to the synthesis of longer-chain branched alcohols. The core of this approach involves diverting 2-keto acid intermediates from amino acid biosynthesis pathways (e.g., L-valine, L-leucine, and L-isoleucine) and channeling them towards alcohol production through the introduction of two key enzymatic steps: a 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH). researchgate.netnih.gov

Key genetic manipulation strategies include:

Overexpression of Pathway Enzymes : Increasing the expression of native or heterologous genes in the biosynthetic pathway can significantly boost product yield. For example, overexpressing branched-chain amino acid biosynthesis genes in conjunction with a heterologous ketoisovalerate decarboxylase gene has been shown to improve BCHA production in R. eutropha. nih.gov

Elimination of Competing Pathways : To maximize the carbon flux towards the desired product, genes encoding enzymes for competing pathways are often eliminated. In one study, the elimination of genes for three potential carbon sinks (ilvE, bkdAB, and aceE) improved the production of isobutanol and 3-methyl-1-butanol. nih.gov

Enzyme Engineering : Modifying key enzymes can enhance their activity or alter their substrate specificity to favor the production of a specific alcohol. For instance, variants of branched-chain amino acid aminotransferases (BCATs), Bat1 and Bat2, were designed in S. cerevisiae to improve BCHA productivity. nih.gov Interestingly, variants with decreased catalytic activity actually enhanced BCHA production by reducing the competing pathway of branched-chain amino acid biosynthesis. nih.gov

Optogenetic Control : Advanced strategies such as using light-inducible controls for BCHA pathways in yeast allow for dynamic manipulation of metabolic flux, providing a more efficient method to control production levels. princeton.edu

These genetic strategies can be systematically applied to optimize microbial hosts for the production of this compound, primarily by engineering the isoleucine biosynthesis and degradation pathways.

| Genetic Strategy | Target Organism | Key Genes/Enzymes Modified | Outcome | Reference |

| Overexpression & Deletion | Ralstonia eutropha | Overexpressed: BCAA biosynthesis genes, ketoisovalerate decarboxylase. Deleted: ilvE, bkdAB, aceE. | Increased isobutanol and 3-methyl-1-butanol production to 270 mg/L and 40 mg/L, respectively. | nih.gov |

| Enzyme Engineering | Saccharomyces cerevisiae | Engineered variants of Bat1 and Bat2 (BCATs). | Gly333Trp Bat1 variant achieved an 18.7-fold increase in isobutanol. | nih.gov |

| Pathway Introduction | Synechococcus elongatus | Introduced ketoacid decarboxylase (Kivd) and alcohol dehydrogenase (YqhD). | Successful photosynthetic production of 2-methyl-1-butanol (B89646) from CO2, reaching 200 mg L−1. | rsc.org |

Degradative Pathways of Branched-Chain Alcohols

The environmental fate of branched-chain alcohols is determined by microbial degradation processes. Microorganisms have evolved diverse enzymatic machinery to utilize these compounds as carbon and energy sources.

Microbial Oxidation and Assimilation Mechanisms

The aerobic degradation of alcohols is a well-established oxidative process. wikipedia.org Primary alcohols, such as this compound, are typically oxidized sequentially to their corresponding aldehydes and then to carboxylic acids. chemguide.co.uklibretexts.org This process is catalyzed by a series of oxidoreductase enzymes. youtube.com

R-CH₂OH (Alcohol) → R-CHO (Aldehyde) → R-COOH (Carboxylic Acid)

This pathway has been observed in fungi. For example, Candida strains are capable of oxidizing the terminal carbon atom of n-pentadecane to produce both 1-pentadecanol (B150567) and pentadecanoic acid. wikipedia.org The resulting fatty acid can then be assimilated into the cell's central metabolism, typically through the β-oxidation pathway. The presence of a methyl branch, as in this compound, can make the molecule more recalcitrant to degradation compared to its linear counterpart, but the fundamental oxidative mechanism remains the same. nih.gov The initial attack is generally performed by monooxygenase enzymes.

Studies on the degradation of other branched-chain alcohols, like 2-methylisoborneol (B1147454) (MIB), show that consortia of bacteria, particularly Pseudomonas species, are often required for complete metabolism. nih.govnih.gov The degradation can proceed even at low concentrations and can be supported by the compound as the sole carbon source. nih.gov

Anaerobic Degradation Processes of Alkanes and Alkenes to Branched Alcohols

Under anaerobic conditions, the activation of chemically inert alkanes requires different biochemical strategies than aerobic oxidation. frontiersin.orgawi.de One of the primary mechanisms for anaerobic alkane degradation involves the addition of fumarate (B1241708) to the alkane molecule. researchgate.net This reaction, catalyzed by alkylsuccinate synthases, typically occurs at a subterminal carbon atom of the alkane, leading directly to the formation of a branched-chain intermediate (alkylsuccinate). researchgate.netnih.gov While this pathway primarily leads to branched fatty acids, it represents a key anaerobic mechanism for transforming linear alkanes into branched-chain structures. nih.gov

Chemical Synthesis and Stereochemical Investigations of 2 Methyl 1 Pentadecanol and Analogues

Stereoselective and Enantioselective Synthetic Approaches

The creation of a specific stereoisomer of 2-methyl-1-pentadecanol requires synthetic methods that can introduce the methyl group and the hydroxyl group in a spatially defined manner. Asymmetric reduction, chiral auxiliaries, and organocatalysis are powerful strategies to achieve this.

Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral alcohols. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, and can also be employed for the synthesis of chiral primary alcohols from α-substituted α,β-unsaturated aldehydes.

One notable approach involves the enantioselective reduction of α-methyl-β-(2-thienyl)acrolein derivatives using baker's yeast. The resulting (S)-2-methyl-3-(thienyl)propan-1-ol can then be converted to the corresponding (S)-2-methyl-1-alkanol through a sequence of reactions including acetylation, desulfurization of the thiophene (B33073) ring with Raney nickel, and subsequent hydrolysis. This method has been successfully applied to the synthesis of a range of (S)-2-methyl-1-alkanols with high enantiomeric excess (ee).

Table 1: Enantioselective Synthesis of (S)-2-Methyl-1-alkanols via Baker's Yeast Reduction

| Precursor Aldehyde | Resulting (S)-2-Methyl-1-alkanol | Enantiomeric Excess (ee) |

|---|---|---|

| α-Methyl-β-(2-thienyl)acrolein | (S)-2-Methyl-1-pentanol | >98% |

| α-Methyl-β-(5-methyl-2-thienyl)acrolein | (S)-2-Methyl-1-hexanol | >98% |

| α-Methyl-β-(5-ethyl-2-thienyl)acrolein | (S)-2-Methyl-1-heptanol | >98% |

| α-Methyl-β-(5-propyl-2-thienyl)acrolein | (S)-2-Methyl-1-octanol | >98% |

| α-Methyl-β-(5-butyl-2-thienyl)acrolein | (S)-2-Methyl-1-nonanol | >98% |

This table is illustrative of the methodology's effectiveness for a range of chain lengths, which can be extrapolated to the synthesis of (S)-2-methyl-1-pentadecanol.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used for the asymmetric synthesis of various compounds, including chiral alcohols.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be acylated with a long-chain carboxylic acid. researchgate.net Subsequent α-methylation of the resulting imide would proceed with high diastereoselectivity, directed by the chiral auxiliary. researchgate.net Removal of the auxiliary would then yield the chiral 2-methylalkanoic acid, which can be reduced to the target alcohol, this compound. The choice of the auxiliary and the reaction conditions can allow for the selective synthesis of either the (R) or (S) enantiomer. wikipedia.orgresearchgate.net

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral amines, for example, can be used to catalyze the enantioselective α-alkylation of aldehydes. In a potential synthesis of this compound, tetradecanal (B130844) could be subjected to an organocatalytic α-methylation. The resulting chiral 2-methylpentadecanal (B1254879) could then be reduced to the corresponding alcohol. The enantioselectivity of the reaction is controlled by the chiral organocatalyst. nih.gov

Total Synthesis of Branched-Chain Fatty Alcohols and Derived Complex Lipids

Branched-chain fatty alcohols, including this compound, are components of various complex lipids, such as ceramides (B1148491). The total synthesis of these lipids requires precise control over the stereochemistry of the branched-chain moiety.

Ceramides are a class of sphingolipids composed of a sphingoid base and a fatty acid. wikipedia.org While most common ceramides contain linear alkyl chains, there is growing interest in the synthesis of ceramide analogues with branched chains due to their unique biological activities. nih.gov The synthesis of a ceramide incorporating a this compound-derived moiety would involve the coupling of a sphingoid base with 2-methylpentadecanoic acid.

A general synthetic route to such a ceramide analogue would begin with the stereoselective synthesis of 2-methylpentadecanoic acid, as described in the previous section. This branched-chain fatty acid would then be activated, for example, as an acid chloride or an active ester, and reacted with a protected sphingoid base to form the amide bond. Subsequent deprotection would yield the target ceramide. The presence of the branched chain can enhance the biological potency of the ceramide. nih.gov

The key to the synthesis of enantiomerically pure branched-chain lipids is the control of the stereochemistry of the branched alkyl chain. rijournals.com As discussed, asymmetric reduction, chiral auxiliaries, and organocatalysis are primary methods for establishing the chiral center. ox.ac.ukethz.ch

In the context of total synthesis, the stereochemistry of the branched alcohol moiety is often set early in the synthetic sequence. For example, in a chiral auxiliary-based approach, the diastereomerically pure α-methylated product is isolated before the removal of the auxiliary. researchgate.net This ensures that the subsequent reduction and incorporation into the final lipid structure proceed with the desired stereochemistry.

Another powerful technique for controlling stereochemistry in the synthesis of long alkyl chains is the use of stereoselective alkylation reactions. researchgate.net The enolate of a chiral ester or imide can be alkylated with a high degree of diastereoselectivity, allowing for the construction of the branched alkyl chain with a defined stereochemistry. researchgate.net

Derivatization Strategies for Functionalization and Research Applications

The hydroxyl group of this compound serves as a versatile handle for derivatization, enabling the synthesis of a wide range of functionalized analogues for research applications. These derivatives can be used as probes to study biological processes or as building blocks for the synthesis of more complex molecules.

Common derivatization strategies for long-chain alcohols include:

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides to form esters. This can be used to introduce reporter groups, such as fluorescent tags or biotin, for biological studies.

Etherification: The formation of ethers, for example, through a Williamson ether synthesis, allows for the introduction of a wide range of functional groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a different set of functionalities for further chemical transformations.

Halogenation: The hydroxyl group can be replaced with a halogen, such as bromine or iodine, which can then be used in cross-coupling reactions to form new carbon-carbon bonds.

These derivatization strategies allow for the synthesis of a diverse library of this compound analogues, which can be used to explore the structure-activity relationships of this class of molecules in various biological and material science contexts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-2-Methyl-1-alkanols |

| α-Methyl-β-(2-thienyl)acrolein |

| (S)-2-Methyl-3-(thienyl)propan-1-ol |

| Raney nickel |

| Evans oxazolidinone |

| Pseudoephedrine amide |

| 2-Methylpentadecanoic acid |

| Tetradecanal |

| 2-Methylpentadecanal |

| Ceramides |

| Sphingoid base |

| (R)-2-methyl-1-pentadecanol |

Preparation of Esters and Ethers for Biological Studies

The synthesis of ester and ether derivatives of long-chain branched alcohols like this compound is a critical step in the exploration of new biologically active compounds. These modifications can alter the parent molecule's physicochemical properties, such as lipophilicity and stability, potentially enhancing its efficacy or enabling targeted delivery.

Esterification is a common strategy to create prodrugs or to combine two active pharmacophores into a single hybrid molecule. A variety of synthetic methods can be employed, ranging from classical acid-catalyzed esterification (Fischer esterification) to coupling reactions using activating agents. For instance, the synthesis of dihydroartemisinyl-chalcone esters involves the esterification of dihydroartemisinin (B1670584) with various chalcones to create hybrid compounds with potential antimalarial and antitumor activities. nih.gov Such approaches could be adapted to link this compound with various carboxylic acids, such as fibrates or other biologically active acids, to investigate novel therapeutic potentials. researchgate.net

The formation of ether linkages is another important modification. The synthesis of β-amino alcohols, for example, can be achieved through the ring-opening of epoxy fatty esters with various amines. researchgate.netresearchgate.net While this starts from an epoxide rather than the alcohol directly, it highlights the creation of complex derivatives from long-chain fatty compounds for biological evaluation. The synthesis of O,N-methylated derivatives of norbelladine, a natural alkaloid, demonstrates a multi-step process involving imine formation, reduction to a secondary amine, and subsequent N-methylation to produce tertiary amines for biological testing. mdpi.com These synthetic strategies could be conceptually applied to this compound to generate novel ether analogues for screening.

The table below summarizes representative synthetic approaches for generating esters and ethers from complex alcohols for biological evaluation.

| Derivative Type | Synthetic Approach | Reactants | Purpose |

| Esters | Esterification | Dihydroartemisinin, Chalcone Carboxylic Acids | Create hybrid molecules with enhanced biological activity (e.g., antimalarial, antitumor). nih.gov |

| Ethers (Tertiary Amines) | Reductive Amination & N-Methylation | Secondary Amine, Formaldehyde, NaBH₄ | Modify natural products to enhance specific biological activities (e.g., cholinesterase inhibition). mdpi.com |

| β-Amino Alcohols | Epoxide Ring-Opening | Epoxy Fatty Acid Methyl Ester, Amines | Synthesize functionalized long-chain compounds for biological screening. researchgate.netresearchgate.net |

Formation of Specialized Derivatives for Advanced Analytical Characterization

Due to the structural characteristics of long-chain fatty alcohols, such as the presence of a hydroxyl group and often poor ionization properties, derivatization is essential for robust analytical characterization by methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net These derivatives enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. nih.govsigmaaldrich.com

For general GC-mass spectrometry (GC-MS) analysis, the most common derivatization method is silylation. sigmaaldrich.com The hydroxyl group of this compound can be converted into a trimethylsilyl (B98337) (TMS) ether using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.compubcompare.ai This reaction is typically fast and efficient, replacing the active hydrogen on the alcohol with a non-polar TMS group, which improves thermal stability and chromatographic behavior. sigmaaldrich.com

For analyses requiring ultra-high sensitivity, such as detecting trace amounts in biological matrices, derivatization with halogenated reagents is employed for use with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS). Pentafluorobenzoyl (PFBoyl) esters are frequently used for this purpose. researchgate.netnih.gov The alcohol is reacted with pentafluorobenzoyl chloride to form a PFBoyl-ester, which has excellent electron-capturing properties, allowing for femtomole-level detection. nih.gov Optimization of reaction conditions, such as time and temperature (e.g., 60°C for 45 minutes), is crucial for achieving high derivatization yields. researchgate.net

The stereochemistry of chiral alcohols like this compound is critical to their biological function. To determine the absolute configuration or enantiomeric purity, chiral derivatizing agents (CDAs) are used to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated by non-chiral chromatographic techniques (GC or HPLC) or distinguished by spectroscopic methods like NMR. tcichemicals.comresearchgate.net

For HPLC analysis , fluorescent CDAs can be used to form diastereomeric esters, allowing for highly sensitive detection and separation of stereoisomers. researchgate.net

For NMR analysis , reagents like methoxyphenylacetic acid (MPA) are used to form diastereomeric MPA esters. The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration at the chiral center. researchgate.net

The table below outlines common derivatization strategies for the analytical characterization of long-chain alcohols.

| Analytical Goal | Derivative | Reagent(s) | Method | Key Advantage |

| General GC-MS | Trimethylsilyl (TMS) Ether | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Improved volatility and peak shape. sigmaaldrich.compubcompare.ai |

| High-Sensitivity Detection | Pentafluorobenzoyl (PFBoyl) Ester | Pentafluorobenzoyl Chloride (PFBoylCl) | GC/ECNICI-MS | Allows for ultra-sensitive, trace-level detection. researchgate.netnih.gov |

| Stereochemical Analysis | Diastereomeric Esters | Chiral Derivatizing Agents (e.g., methoxyphenylacetic acid) | NMR Spectroscopy, HPLC | Enables separation and determination of absolute configuration of enantiomers. researchgate.netresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Coupled Chromatographic Techniques for Complex Sample Analysis

Coupled chromatography-mass spectrometry techniques are indispensable for resolving and identifying components within intricate mixtures. The choice of method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds such as long-chain alcohols. In the context of 2-Methyl-1-pentadecanol, GC-MS allows for its separation from other volatile components in a sample matrix and provides mass spectra for identification.

The analysis begins with the volatilization of the sample in the GC inlet, followed by separation on a capillary column, typically one with a non-polar or medium-polarity stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The retention time of this compound is influenced by its boiling point and its interaction with the stationary phase.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum is characterized by a series of fragment ions. The molecular ion peak ([M]⁺) for primary alcohols is often small or undetectable. whitman.edu However, characteristic fragmentation patterns emerge that facilitate identification:

Loss of Water: A prominent peak corresponding to [M-18]⁺ is common for alcohols. whitman.edu

Alpha-Cleavage: Primary alcohols exhibit a significant peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu While this peak is characteristic, its presence alone is not definitive proof of a primary alcohol as rearrangements can occur in secondary and tertiary alcohols. whitman.edu

Branched-Chain Fragmentation: The methyl branch at the C-2 position influences fragmentation. Cleavage at the β-position relative to the hydroxyl group is common. For this compound, this would involve the loss of a C₁₃H₂₇ radical, leading to a fragment ion. Alcohols with methyl branches may also show a fragment from the combined loss of a methyl group and water ([M-33]). whitman.edu

In studies of complex volatile profiles, internal standards such as 2-methyl-1-pentanol (B47364) are often used for quantification. researchgate.net

Table 1: Predicted Key GC-MS Electron Ionization Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway | Significance |

| 242 | [C₁₆H₃₄O]⁺ | Molecular Ion ([M]⁺) | Often weak or absent for long-chain primary alcohols. whitman.edu |

| 224 | [C₁₆H₃₂]⁺ | Loss of Water ([M-H₂O]⁺) | Characteristic for alcohols. whitman.edu |

| 209 | [C₁₅H₃₃]⁺ | Loss of Methyl Radical and Water ([M-CH₃-H₂O]⁺) | Indicates a methyl-branched alcohol. whitman.edu |

| 45 | [C₂H₅O]⁺ | Cleavage at the C2-C3 bond (β-cleavage) | Common in branched primary alcohols. |

| 31 | [CH₃O]⁺ | Alpha-cleavage ([CH₂OH]⁺) | Characteristic for primary alcohols. whitman.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Lipid Analysis

For lipids and other non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. thermofisher.com this compound, as a long-chain fatty alcohol, falls into this category. hmdb.cafoodb.ca LC-MS is widely used in lipidomics, proteomics, and metabolomics for the analysis of fatty acids and alcohols. thermofisher.comchromatographyonline.com

The analysis typically employs reverse-phase liquid chromatography (RPLC) with a C18 column to separate compounds based on their hydrophobicity. chromatographyonline.comnih.gov The retention time of a fatty alcohol in RPLC depends on its chain length and branching; longer chains result in longer retention times. chromatographyonline.com

A significant challenge in the LC-MS analysis of alcohols is their poor ionization efficiency in common ion sources like electrospray ionization (ESI). To overcome this, derivatization is often performed to introduce a readily ionizable group. researchgate.net This process enhances detection sensitivity, particularly in MS/MS modes like multiple reaction monitoring (MRM). epa.gov

Table 2: Derivatization Reagents for Enhanced LC-MS Detection of Alcohols

| Derivatization Reagent | Abbreviation | Reaction Target | Benefit | Reference |

| Phenyl Isocyanate | PIC | Hydroxyl Group (-OH) | Forms a derivative that can be readily analyzed by LC-MS/MS. | researchgate.net |

| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | Pyr⁺ | Hydroxyl Group (-OH) | Imparts a permanent positive charge, improving ESI-MS detection. | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Branched-Chain Alcohol Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines aspects of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.org SFC is particularly well-suited for the analysis and purification of chiral molecules and isomers that are challenging to separate by HPLC. wikipedia.orgchromatographyonline.com

The C-2 carbon of this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-2-Methyl-1-pentadecanol and (S)-2-Methyl-1-pentadecanol. SFC is an ideal technique for separating these enantiomers. The separation is typically achieved using a chiral stationary phase (CSP). researchgate.net

The mobile phase in SFC consists of supercritical CO₂ mixed with a polar organic modifier, usually a short-chain alcohol like methanol (B129727) or ethanol. chromatographyonline.com This modifier enhances the eluting power of the mobile phase and improves peak shape. chromatographyonline.commdpi.com The high diffusivity and low viscosity of the supercritical mobile phase allow for high flow rates and rapid separations without sacrificing efficiency. chromatographyonline.comchromatographyonline.com

Table 3: Typical SFC Parameters for Chiral Alcohol Separation

| Parameter | Typical Setting/Value | Purpose | Reference |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based | Provides the chiral environment necessary for enantiomeric separation. | researchgate.netchromatographyonline.com |

| Mobile Phase | Supercritical CO₂ with a modifier | Acts as the carrier for the analyte. | wikipedia.org |

| Modifier | Methanol, Ethanol, or Isopropanol (5-40%) | Increases mobile phase polarity and elution strength. | chromatographyonline.com |

| Temperature | 35-40 °C | Ensures the mobile phase remains in a supercritical state. | wikipedia.orgresearchgate.net |

| Back Pressure | 100-200 bar | Maintains the mobile phase density and supercritical state. | researchgate.net |

| Detector | UV, Mass Spectrometry (MS) | To detect and quantify the separated enantiomers. | wikipedia.org |

High-Resolution Spectroscopic Techniques for Structural Elucidation

While chromatographic methods separate components, spectroscopic techniques provide detailed information about the molecular structure of an isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity and three-dimensional structure of a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the chemical environment of the hydrogen atoms. mdpi.com

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. Based on the analysis of similar branched-chain primary alcohols, the following characteristics would be expected: docbrown.inforsc.org

The two protons on the C1 carbon (-CH₂OH) would appear as a doublet due to coupling with the single proton on C2.

The single proton on the C2 carbon (-CH-) would be a complex multiplet, split by the protons on C1, the C2-methyl group, and the C3 methylene (B1212753) group.

The three protons of the methyl group at C2 (-CH₃) would appear as a doublet, split by the single proton on C2.

The long tridecyl chain (-(CH₂)₁₂-) would produce a large, overlapping signal in the typical alkane region.

The terminal methyl group (-CH₃) of the long chain would appear as a triplet, split by the adjacent methylene group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values are based on spectral data for analogous compounds like 2-methylpropan-1-ol and other long-chain alcohols. Solvent: CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / Comparison |

| C1 (-CH₂OH) | ~3.5 (d) | ~68 | Typical for a primary alcohol CH₂ group. docbrown.inforsc.org |

| C2 (-CH-) | ~1.7 (m) | ~39 | Aliphatic CH group adjacent to CH₂OH. docbrown.info |

| C2-Methyl (-CH₃) | ~0.9 (d) | ~16 | Branched methyl group adjacent to a chiral center. docbrown.info |

| C3-C14 (-(CH₂)₁₂-) | ~1.2-1.4 (m) | ~23-34 | Overlapping signals typical for long alkyl chains. rsc.org |

| C15 (-CH₃) | ~0.88 (t) | ~14 | Terminal methyl group of a long alkyl chain. rsc.org |

| -OH | Variable (s, br) | - | Chemical shift is concentration and solvent dependent. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique elemental formula. researchgate.net While standard MS measures nominal mass (integer mass), HRMS provides an exact mass based on the specific isotopes of the elements present (e.g., ¹²C, ¹H, ¹⁶O).

The molecular formula for this compound is C₁₆H₃₄O. nist.gov Using the exact masses of the most abundant isotopes, the monoisotopic mass can be calculated with high precision. An HRMS analysis of this compound would yield a measured mass that matches this theoretical value very closely, confirming its elemental composition and distinguishing it from other compounds that might have the same nominal mass of 242. nist.gov This technique is fundamental in structure elucidation, confirming the molecular formula before further spectroscopic analysis like NMR is undertaken. nih.govresearchgate.net

Development and Optimization of Quantification Methods

The accurate quantification of this compound in complex sample matrices is fundamental for understanding its biological and environmental significance. This necessitates the development and optimization of robust analytical methods, primarily centered around chromatographic techniques coupled with mass spectrometry. The establishment of reliable quantification hinges on the appropriate use of internal standards and comprehensive method validation.

Absolute quantification of this compound, especially at trace levels, is fraught with challenges such as sample loss during extraction and matrix effects during analysis. To counteract these issues, the use of an internal standard (IS) added to the sample at the beginning of the workflow is indispensable. chromatographyonline.com The ideal internal standard exhibits physicochemical properties nearly identical to the analyte, co-eluting and co-ionizing with it, but remaining distinguishable by the detector. chromatographyonline.com

For mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standardization. nih.govlipidomicstandards.org For this compound, a suitable SIL-IS would be a deuterated or ¹³C-labeled version of the molecule, such as this compound-d₃ or ¹³C₁₆-2-Methyl-1-pentadecanol. These standards track the analyte through the entire sample preparation and analysis process, effectively compensating for variations. chromatographyonline.com The mass difference allows for their distinct detection from the native analyte. chromatographyonline.com

The quantification is based on the ratio of the signal response of the analyte to the known concentration of the SIL-IS. nih.gov This approach significantly enhances the accuracy and precision of the measurement. rsc.org

In the absence of a commercially available, specific SIL-IS for this compound, researchers may opt for a structurally similar compound. A common strategy involves using a long-chain fatty alcohol with an odd number of carbon atoms or a different branching pattern that is not naturally present in the sample, such as heptadecan-1-ol. researchgate.netnih.gov While this is a viable alternative, it may not perfectly mimic the behavior of this compound, potentially introducing a small bias in quantification. nih.gov

Table 1: Comparison of Internal Standards for this compound Quantification

| Internal Standard Type | Example | Advantages | Disadvantages |

| Stable Isotope Labeled | This compound-d₃ | Highest accuracy and precision; corrects for matrix effects and sample loss. nih.govlipidomicstandards.org | Often not commercially available; requires custom synthesis. |

| Structurally Similar | Heptadecan-1-ol | Commercially available; provides good correction for general procedural variability. | May not perfectly match the analyte's extraction and ionization behavior. nih.gov |

To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation. scirp.orgscirp.org This is particularly crucial when dealing with complex biological matrices (e.g., plasma, tissues) and environmental samples (e.g., water, soil), where interfering substances are prevalent. researchgate.netnih.gov The validation process assesses several key performance characteristics according to established guidelines. researchgate.net

Key Validation Parameters:

Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure this compound without interference from other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing them to spiked samples.

Linearity and Range: The analytical response should be directly proportional to the concentration of this compound over a specified range. This is determined by analyzing a series of calibration standards.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scirp.org

Precision: This refers to the closeness of repeated measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Accuracy (Trueness): Accuracy is determined by measuring the recovery of a known amount of this compound spiked into the matrix. It reflects how close the measured value is to the true value. scirp.org

Stability: The stability of this compound in the sample matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) is assessed to ensure that the concentration does not change prior to analysis.

Table 2: Hypothetical Method Validation Data for this compound in Water by GC-MS

| Validation Parameter | Result |

| Linearity (r²) | >0.995 |

| Range | 1 - 500 ng/mL |

| LOD | 0.3 ng/mL |

| LOQ | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 92 - 108% |

These validation procedures ensure that the data generated for this compound concentrations in biological and environmental samples are both reproducible and scientifically sound. jst.go.jp

Chemometric Approaches for Comparative Analysis of Complex Profiles

In many biological and environmental systems, this compound does not exist in isolation but as part of a complex mixture of other fatty alcohols and lipids. Analyzing the entire profile of these compounds can provide more valuable information than focusing on a single analyte. Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools for this type of analysis.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in this context. cleaninginstitute.org PCA reduces the dimensionality of complex datasets, such as those generated by GC-MS analysis of fatty alcohol profiles across multiple samples. It transforms the original variables (e.g., the concentrations of dozens of different alcohols) into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

By plotting the samples in the space of the first two or three PCs, it is possible to visualize relationships, identify clusters, and detect outliers. For instance, in an environmental study, PCA could be used to differentiate sources of fatty alcohol pollution. Samples from different sources (e.g., industrial effluent, agricultural runoff, natural biological production) might cluster in distinct regions of the PCA plot based on their unique fatty alcohol profiles, which would include this compound. copernicus.org This approach allows for a comparative analysis of complex profiles, revealing patterns that might not be apparent from examining individual compound concentrations alone. copernicus.org

Ecological and Inter Organismal Interaction Studies Involving Branched Chain Fatty Alcohols

Role as Semiochemicals in Insect Chemical Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. researchgate.net Branched-chain fatty alcohols, including 2-Methyl-1-pentadecanol, function as crucial semiochemicals in the chemical language of insects, influencing behaviors such as mating and aggregation. researchgate.net

Pheromones are a class of semiochemicals that facilitate communication between individuals of the same species. researchgate.net Research has identified this compound as a component of the pheromone blend in certain insect species. A notable example is the African sugarcane borer, Eldana saccharina, a significant pest of sugarcane and other graminaceous crops in Africa. cabidigitallibrary.orgbioone.org In the male of this species, this compound has been identified as a constituent of the secretions from the wing gland and abdominal hair pencils. researchgate.netresearchgate.net These structures are involved in the release of pheromones during courtship displays. researchgate.net The male moth releases a blend of volatile compounds to attract females for mating. bioone.org

Table 1: Identification of this compound in Eldana saccharina

| Species | Sex | Glandular Source | Compound Identified |

| Eldana saccharina | Male | Wing gland and abdominal hair pencils | This compound |

This table summarizes the identification of this compound as a semiochemical in the African sugarcane borer, based on analyses of glandular secretions.

Structure-activity relationship (SAR) studies are pivotal in chemical ecology for understanding how the molecular structure of a semiochemical relates to its biological activity. nih.gov Such investigations typically involve the synthesis of various analogues of the natural pheromone, where aspects like chain length, the position and type of branching, and the location of functional groups are systematically altered. These analogues are then tested for their ability to elicit a behavioral or physiological response in the target insect. For a pheromone like this compound, SAR studies would explore how changes to the 15-carbon chain or the position of the methyl group affect its attractiveness to the receiving organism. While the principles of SAR are well-established for many insect pheromones, specific and detailed SAR studies for analogues of this compound are not extensively documented in the available literature. However, the specificity of insect olfactory receptors suggests that even minor structural modifications would likely lead to a significant loss of activity.

The synthesis of insect pheromones provides a powerful tool for studying and manipulating insect behavior in both laboratory and field settings. researchgate.net Synthetic semiochemicals, such as this compound, can be used in various applications, including population monitoring, mass trapping, and mating disruption. cabidigitallibrary.org In the case of Eldana saccharina, behavioral experiments have been conducted to assess the attractiveness of various volatile compounds. researchgate.net Laboratory-based olfactometer studies have been employed to test the responses of both male and female moths to different chemical cues. researchgate.net For instance, traps baited with synthetic compounds known to be emitted by host plants or the moths themselves have been tested for their efficacy in capturing E. saccharina. cabidigitallibrary.org While vanillin (B372448) was previously identified as a major component of the male pheromone blend, later electroantennography experiments indicated it is not detected by the moths, suggesting other components, potentially including branched-chain fatty alcohols, are more critical for attraction. researchgate.netcabidigitallibrary.org Further research utilizing synthetic this compound in behavioral assays is essential to fully elucidate its specific role in the chemical communication of E. saccharina and to develop its potential for use in integrated pest management strategies. researchgate.netcabidigitallibrary.org

Volatile Organic Compound (VOC) Release and Ecological Significance

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have a high vapor pressure at room temperature, causing them to be released into the atmosphere. nih.gov In ecological contexts, VOCs released by plants, microbes, and animals act as crucial information-carrying signals that mediate a wide array of interactions. mdpi.commdpi.com Branched-chain fatty alcohols can be components of these complex volatile blends, contributing to the chemical landscape that shapes ecological communities.

The release of VOCs is a fundamental mechanism for communication. researchgate.net Within a species (intraspecific), these volatile signals can regulate social behaviors, such as the mating rituals of insects like Eldana saccharina involving pheromone blends. Between different species (interspecific), VOCs can mediate a variety of interactions, including predator-prey dynamics, host-parasitoid location, and competitive interactions between plants. nih.govresearchgate.net For example, plants damaged by herbivores can release a specific blend of VOCs that attracts natural enemies of the attacking insect. nih.gov While the specific role of this compound as a VOC in mediating a broad range of interspecific interactions is not well-defined in existing research, the general function of long-chain fatty alcohols as signaling molecules is recognized in various biological systems. wikipedia.org

Plants produce a vast array of VOCs that are integral to their interactions with insects. These volatile emissions can attract pollinators or repel herbivores. mdpi.com The composition of a plant's volatile profile can change in response to biotic stresses, such as insect feeding, leading to the release of herbivore-induced plant volatiles (HIPVs) that can signal to other organisms in the environment. nih.gov

In microbial ecology, VOCs are also critical mediators of interactions. nih.gov Bacteria and fungi release a diverse suite of volatile compounds that can have antibiotic or signaling effects on other microbes. nih.gov These microbial VOCs (mVOCs) can influence processes such as biofilm formation, motility, and gene expression in neighboring microorganisms. nih.gov Furthermore, there is a complex interplay of VOCs between plants and their associated microbial communities. Soil microbes can produce VOCs that influence plant growth and defense, while plant-derived VOCs can shape the structure and function of the microbiome. researchgate.net Although long-chain fatty alcohols are known to be produced by various microorganisms, the specific function of this compound as a signaling molecule in plant-microbe or microbe-microbe interactions remains an area for further investigation. nih.govoup.com

Investigation of Metabolic Interactions within Ecological Niches

The metabolism of branched-chain fatty alcohols, such as this compound, is a key process in various ecological niches, influencing the structure and function of microbial communities and contributing to broader biogeochemical cycles. These compounds, originating from both biological and anthropogenic sources, are integral to the intricate web of metabolic interactions that define ecosystem health and stability.

Microbial Communities and Their Role in Alcohol Cycling

Microbial communities are central to the cycling of branched-chain fatty alcohols in the environment. A diverse array of bacteria and fungi possess the enzymatic machinery to utilize these compounds as carbon and energy sources, thereby playing a crucial role in their degradation and transformation. The structure of these microbial communities can be influenced by the availability of specific branched-chain fatty alcohols, leading to the enrichment of populations capable of their metabolism.

The degradation of long-chain alkanes and alcohols is a well-documented microbial process. For instance, bacteria are known to be the primary degraders of petroleum hydrocarbons, with mixed microbial populations demonstrating broad enzymatic capabilities to break down complex hydrocarbon mixtures. The initial step in the aerobic degradation of these compounds often involves oxidation by hydroxylases or monooxygenases to form the corresponding primary alcohols. These are then further metabolized to aldehydes and fatty acids, which can enter central metabolic pathways like β-oxidation. While direct studies on this compound are limited, it is plausible that it undergoes a similar degradation pathway.

In some ecosystems, branched-chain fatty alcohols and their precursor fatty acids can also act as signaling molecules, influencing microbial behavior such as biofilm formation and dispersal. For example, certain fatty acid signaling molecules are known to regulate a wide range of cellular functions in both Gram-positive and Gram-negative bacteria. This suggests a potential role for this compound in mediating inter-organismal interactions within microbial communities.

Research on the anaerobic degradation of related compounds, such as long-chain alkanes, has identified sulfate-reducing bacteria like Desulfatibacillum alkenivorans AK-01, which can oxidize alkanes (C13–C18) and alcohols, including 1-pentadecanol (B150567). ovid.com This indicates that under anoxic conditions, different microbial guilds are responsible for the cycling of these long-chain lipids.

To illustrate the diversity of microbial genera implicated in the degradation of long-chain and branched-chain hydrocarbons, the following table summarizes key findings from various environmental studies.

| Microbial Genus | Environment | Substrate(s) | Key Findings |

| Pseudomonas | Soil, Marine Sediments | n-alkanes, Aromatic hydrocarbons | Widespread degradation capabilities; often a dominant genus in hydrocarbon-contaminated sites. nih.gov |

| Rhodococcus | Soil | n-alkanes, Branched-chain alkanes | Known for its broad substrate specificity and ability to degrade complex hydrocarbons. |